methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a structurally complex molecule featuring a fused pyrano[3,2-c]pyridine core. Key substituents include:
- A 2,4-dichlorophenyl group at position 4, providing electron-withdrawing effects.
- A methyl ester at position 3 and a methyl group at position 5.
This compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors influenced by halogenated aromatic systems and imidazole moieties.
Properties
Molecular Formula |
C23H22Cl2N4O4 |
|---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
methyl 2-amino-4-(2,4-dichlorophenyl)-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H22Cl2N4O4/c1-13-10-17-19(22(30)29(13)8-3-7-28-9-6-27-12-28)18(15-5-4-14(24)11-16(15)25)20(21(26)33-17)23(31)32-2/h4-6,9-12,18H,3,7-8,26H2,1-2H3 |
InChI Key |
XLMCVWRHUTWKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl)C(=O)N1CCCN4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the amino and dichlorophenyl groups through nucleophilic substitution reactions. The imidazolyl group is then introduced via a coupling reaction, and the final esterification step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the imidazolyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or the pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyridine core.
Scientific Research Applications
Methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to reduced symptoms and improved outcomes in disease models.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound’s structural analogs vary in substituents at positions 4 and 6, as well as core heterocyclic systems. Below is a detailed comparison based on synthesis, properties, and functional groups:
Key Observations
Substituent Effects at Position 4: The 2,4-dichlorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilic reactivity compared to 4-methoxyphenyl (electron-donating) in analogs 3z, 3aa, and 3ab .
Substituent Effects at Position 6 :
- The 3-(1H-imidazol-1-yl)propyl chain in the target compound offers hydrogen-bonding capability, a feature absent in benzyl (3aa) or phenethyl (3ab) substituents . This could enhance interactions with biological targets like kinases or cytochrome P450 enzymes.
- 2-Methoxyethyl () provides moderate polarity, balancing lipophilicity and solubility .
Core Structure Variations: Pyrano[3,2-c]pyridine derivatives (target compound, ) exhibit a six-membered pyridine fused to a pyran ring, while pyrano[2,3-c]pyrazole () features a five-membered pyrazole ring . The latter may confer greater conformational rigidity.
Synthetic Yields and Conditions: Analogs in were synthesized via reflux in methanol with yields of 59–66%, suggesting similar conditions could apply to the target compound . Pyrazole derivatives () achieved higher yields (80%) under analogous procedures .
Research Implications
- Biological Activity : The imidazole-propyl group in the target compound may target heme-containing enzymes (e.g., antifungal azoles) or histamine receptors, unlike methoxy or trifluoromethyl analogs .
- Solubility and Bioavailability : The dichlorophenyl and imidazole groups likely reduce aqueous solubility compared to methoxyphenyl derivatives, necessitating formulation optimizations.
- Structural Analysis Tools : Crystallographic data for such compounds are typically resolved using SHELX or ORTEP-3 , ensuring accurate conformational assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
